5-(Chloromethyl)-N-methyl-2-furamide
Overview
Description
5-(Chloromethyl)-N-methyl-2-furamide is a chemical compound that belongs to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Mechanism of Action
Target of Action
It is known that this compound is a derivative of 5-(chloromethyl)furfural (cmf), which is used in the synthesis of the antiulcer drug ranitidine . Therefore, it can be inferred that 5-(Chloromethyl)-N-Methyl-2-Furamide may interact with similar biological targets as ranitidine, such as the histamine H2 receptors in the stomach lining.
Biochemical Pathways
Given its potential role in the synthesis of ranitidine, it may be involved in the regulation of gastric acid secretion This could involve the histamine H2 receptor pathway, which plays a crucial role in stimulating gastric acid production
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As such, its impact on bioavailability is currently unknown. Pharmacokinetic studies would be necessary to determine these properties, which would involve assessing how the compound is absorbed, distributed throughout the body, metabolized, and finally excreted .
Result of Action
If it acts similarly to ranitidine, it may result in the reduction of gastric acid secretion, potentially providing relief from conditions like heartburn and stomach ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N-methyl-2-furamide typically involves the reaction of 5-(chloromethyl)furfural with N-methylamine. The process can be summarized as follows:
Starting Material: 5-(chloromethyl)furfural is prepared from biomass-derived furfural through chloromethylation.
Reaction with N-methylamine: The 5-(chloromethyl)furfural is then reacted with N-methylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N-methyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted furans, depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-N-methyl-2-furamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)furfural: A precursor in the synthesis of 5-(Chloromethyl)-N-methyl-2-furamide.
5-(bromomethyl)furfural: A halogenated analog with similar reactivity.
5-(hydroxymethyl)furfural: A related compound with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to its combination of chloromethyl and N-methylcarboxamide functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-N-methylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRYTIQPUGMLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672460 | |
Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872358-20-8 | |
Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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